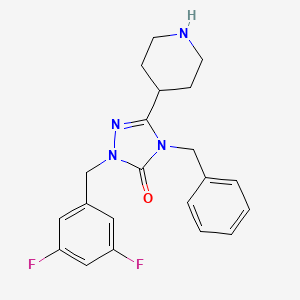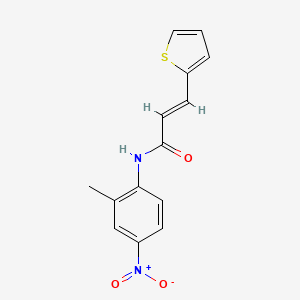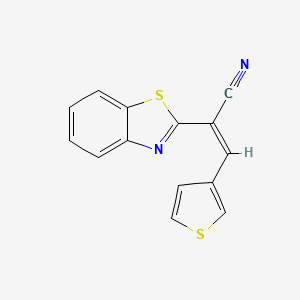![molecular formula C14H14F3N3O2 B5314514 4-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5314514.png)
4-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2-(trifluoromethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2-(trifluoromethyl)morpholine, commonly known as PIM-1 inhibitor, is a small molecule compound that has gained significant attention from the scientific community due to its potential therapeutic applications. PIM-1 inhibitor has been shown to have promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
PIM-1 inhibitor has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the activity of PIM-1 kinase, which is overexpressed in many cancers. PIM-1 inhibitor has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, PIM-1 inhibitor has been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Wirkmechanismus
PIM-1 inhibitor works by inhibiting the activity of PIM-1 kinase, which is a serine/threonine kinase that plays a critical role in cell proliferation, survival, and differentiation. PIM-1 kinase is overexpressed in many cancers and has been shown to promote tumor growth and survival. By inhibiting the activity of PIM-1 kinase, PIM-1 inhibitor can induce cell cycle arrest and apoptosis in cancer cells. In addition, PIM-1 inhibitor can reduce the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
PIM-1 inhibitor has been shown to have several biochemical and physiological effects. In cancer cells, PIM-1 inhibitor can induce cell cycle arrest and apoptosis by inhibiting the activity of PIM-1 kinase. In addition, PIM-1 inhibitor can reduce the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB. PIM-1 inhibitor has also been shown to reduce the severity of autoimmune disorders by modulating the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
PIM-1 inhibitor has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also been shown to have high specificity and potency for PIM-1 kinase inhibition. However, PIM-1 inhibitor has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of PIM-1 inhibitor. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and autoimmune disorders. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its toxicity. In addition, the development of PIM-1 inhibitor analogs with improved potency and selectivity could lead to the discovery of new therapeutic agents. Finally, the use of PIM-1 inhibitor in combination with other drugs could enhance its therapeutic effects and reduce the risk of drug resistance.
Synthesemethoden
The synthesis of PIM-1 inhibitor involves a series of chemical reactions, starting with the reaction of 3-pyridin-3-ylisoxazole-5-carbaldehyde and 2-(trifluoromethyl)morpholine in the presence of a catalyst. The resulting intermediate is then treated with a reducing agent to obtain the final product, PIM-1 inhibitor. The synthesis method has been optimized to ensure high yield and purity of the compound.
Eigenschaften
IUPAC Name |
4-[(3-pyridin-3-yl-1,2-oxazol-5-yl)methyl]-2-(trifluoromethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)13-9-20(4-5-21-13)8-11-6-12(19-22-11)10-2-1-3-18-7-10/h1-3,6-7,13H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMDKRRZHCUZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC(=NO2)C3=CN=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[1-(2-cyanobenzyl)piperidin-3-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5314436.png)
![6-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314445.png)

![methyl 2-({2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5314468.png)
![3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5314476.png)
![(3aS*,6aR*)-5-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5314484.png)
![1-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5314485.png)
![4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5314492.png)
![1-acetyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5314497.png)

![N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline](/img/structure/B5314510.png)

![(2S)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-(1H-tetrazol-1-yl)propanamide](/img/structure/B5314526.png)
![8-[(6-methyl-2-pyridinyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5314531.png)